(Z)-methyl 5-ethyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

説明

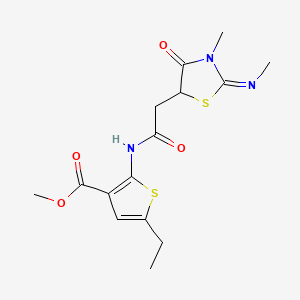

This compound is a thiophene-3-carboxylate ester derivative with a complex heterocyclic architecture. Key structural features include:

- Thiophene core: Substituted at position 5 with an ethyl group and at position 2 with an acetamido-linked thiazolidinone moiety.

- Thiazolidinone moiety: Features a 3-methyl group, a methylimino (N-methyl) substituent at position 2, and a 4-oxo group.

- Stereochemistry: The Z-configuration indicates spatial arrangement around the double bond in the thiazolidinone ring, influencing molecular interactions .

The compound’s design combines a thiophene carboxylate (common in bioactive molecules) with a modified thiazolidinone, a scaffold known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

特性

IUPAC Name |

methyl 5-ethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-5-8-6-9(14(21)22-4)12(23-8)17-11(19)7-10-13(20)18(3)15(16-2)24-10/h6,10H,5,7H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFDPSFBQBOYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CC2C(=O)N(C(=NC)S2)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 5-ethyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a base.

Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety.

Reduction: Reduction reactions can target the carbonyl groups present in the structure.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, (Z)-methyl 5-ethyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its diverse functional groups.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of (Z)-methyl 5-ethyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity.

類似化合物との比較

Analysis :

- The target compound’s methylimino group (vs. methylthio or hydrazono in analogues) may reduce steric hindrance and enhance hydrogen-bonding capacity .

2.2. Thiophene Modifications

Analysis :

- The ethyl group at position 5 (target compound) may confer metabolic stability compared to smaller substituents (e.g., methyl) .

- The methyl ester at position 3 (vs.

2.3. Ester Group Variations

Analysis :

- Methyl esters (target compound) generally exhibit faster in vivo hydrolysis than ethyl esters, affecting prodrug activation rates .

2.4. Stereochemical Considerations

- The Z-configuration in the thiazolidinone ring (target compound) is critical for spatial alignment of functional groups. Analogues with E-configuration (e.g., triazole-thione derivatives) show distinct hydrogen-bonding patterns and crystal packing .

Research Findings and Gaps

- Synthesis : The target compound’s acetamido-thiophene linkage likely involves amide coupling (similar to ’s isoxazole synthesis) .

- Its methylimino and ethyl-thiophene groups suggest unique pharmacokinetics warranting further study.

- Physicochemical Properties : Predicted logP values (estimated via substituent contributions) indicate moderate lipophilicity, suitable for blood-brain barrier penetration.

生物活性

(Z)-Methyl 5-ethyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Thiophene Ring : Known for various biological activities including anti-cancer properties.

- Thiazolidinone Moiety : Associated with anti-inflammatory and anti-diabetic effects.

- Methylimino Group : May enhance the compound's interaction with biological targets.

Anticancer Activity

Research indicates that thiophene derivatives, including compounds similar to this compound, exhibit significant anticancer properties. A study highlighted the cytotoxic effects of substituted thiophenes on various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM for the most active compounds .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound 1 | 23.2 | Breast Cancer |

| Compound 2 | 49.9 | Lung Cancer |

| Compound 3 | 52.9 | Colon Cancer |

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. Compounds containing the thiophene ring have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antidiabetic Effects

The thiazolidinone structure present in this compound suggests potential anti-diabetic effects. Studies have demonstrated that compounds with similar structures can improve insulin sensitivity and reduce blood glucose levels in diabetic models .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.

- Antioxidant Activity : The presence of functional groups may confer antioxidant properties, protecting cells from oxidative stress.

Case Study 1: Anticancer Efficacy

In a recent study, a series of thiophene derivatives were evaluated for their anticancer efficacy against breast cancer cell lines. This compound was included in the screening and demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of thiophene derivatives in a rat model of induced inflammation. The results indicated that treatment with compounds similar to (Z)-methyl 5-ethyl... significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .

Q & A

Q. How can researchers optimize the synthesis of the thiophene-thiazolidinone hybrid scaffold in this compound?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1 : Construct the thiophene core via the Gewald reaction, using ethyl cyanoacetate, sulfur, and a ketone derivative (e.g., 5-ethyl-2-acetamidothiophene-3-carboxylate) under reflux in DMF or acetic acid .

- Step 2 : Introduce the thiazolidinone moiety by reacting the thiophene intermediate with chloroacetic acid and a methylimine derivative. Triethylamine (TEA) is often used as a catalyst to facilitate amide bond formation .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethanol/water mixtures) to improve yield (typically 60–75%) and purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify substituent positions on the thiophene and thiazolidinone rings. Key signals include the methylimino proton (~δ 3.1 ppm) and the thiazolidinone carbonyl (~δ 170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the Z-configuration of the methylimino group .

- X-ray Crystallography : Resolve bond angles and spatial arrangement of the thiophene-thiazolidinone hybrid, particularly to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound across different assays?

Methodological Answer:

- Assay-Specific Variables : Control for pH-dependent activity (e.g., thiazolidinone rings may protonate under acidic conditions, altering enzyme binding ).

- Functional Group Modifications : Synthesize analogs with substituted phenyl or alkyl groups on the thiophene ring to isolate contributions to activity (e.g., anti-inflammatory vs. antimicrobial effects) .

- Statistical Validation : Use multivariate analysis to correlate structural features (e.g., logP, H-bond donors) with IC values across kinase inhibition assays .

Q. What strategies resolve regioselectivity challenges during substitution reactions on the thiophene ring?

Methodological Answer:

- Directing Groups : Utilize the electron-withdrawing carboxylate group at position 3 to direct electrophilic substitution to position 5 of the thiophene ring .

- Computational Modeling : Apply DFT calculations to predict reactive sites. For example, Fukui indices can identify nucleophilic centers prone to acetamido group attachment .

- Protection/Deprotection : Temporarily protect the methylimino group with Boc anhydride to prevent undesired side reactions during alkylation .

Q. How can molecular docking elucidate the compound’s mechanism of action against protein kinases?

Methodological Answer:

- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2) using phylogenetic analysis .

- Docking Workflow :

Prepare the ligand by optimizing the Z-configuration of the thiazolidinone ring.

Use AutoDock Vina with flexible side chains in the kinase active site.

Validate poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding stability .

- Experimental Validation : Cross-reference docking results with kinase inhibition assays (IC) and mutagenesis studies (e.g., Ala-scanning of key residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。